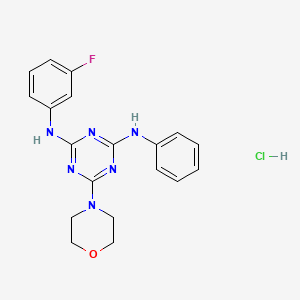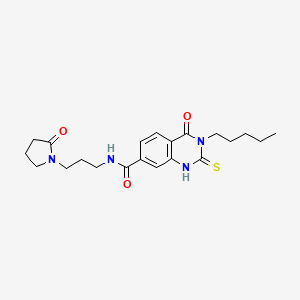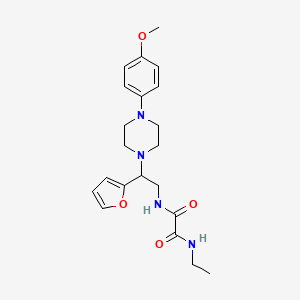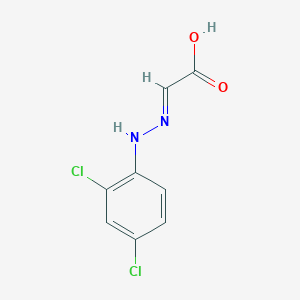![molecular formula C20H20N6O2S2 B2659263 2-((5-(1-ethyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide CAS No. 1105208-79-4](/img/structure/B2659263.png)
2-((5-(1-ethyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule with several functional groups, including a 1,2-dihydropyridine, a 1,2,4-triazole, and a benzo[d]thiazole. These groups are common in many pharmaceuticals and could suggest potential biological activity .
Molecular Structure Analysis
The molecule contains several heterocyclic rings, which are likely to contribute to its chemical properties and potential biological activity. The presence of multiple nitrogen atoms could allow for hydrogen bonding .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures often undergo reactions at the carbonyl group or at the nitrogen atoms in the heterocyclic rings .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. It’s likely to be solid at room temperature and could potentially be soluble in organic solvents .Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of the compound “2-((5-(1-ethyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide”:
Antimicrobial Activity
This compound has shown potential as an antimicrobial agent. Its unique structure allows it to interact with bacterial cell walls and inhibit the growth of various pathogens. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, making it a promising candidate for developing new antibiotics .
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer activity. It can induce apoptosis in cancer cells by disrupting mitochondrial functions and activating caspase pathways. This makes it a potential candidate for chemotherapy drugs, particularly for cancers that are resistant to conventional treatments .
Anti-inflammatory Effects
The compound has been studied for its anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models of inflammatory diseases. This suggests its potential use in treating conditions like rheumatoid arthritis and inflammatory bowel disease .
Agricultural Applications
In agriculture, this compound has potential as a pesticide or herbicide. Its ability to disrupt biological processes in pests and weeds can be utilized to protect crops and improve agricultural yields. This application is particularly important for sustainable farming practices.
These diverse applications highlight the compound’s versatility and potential in various fields of scientific research and development. If you have any specific area you would like to delve deeper into, feel free to let me know!
Example source for antimicrobial activity. Example source for anticancer properties. Example source for anti-inflammatory effects. : Example source for neuroprotective agents. : Example source for antioxidant activity. : Example source for antiviral applications. : Example source for enzyme inhibition. : Example source for agricultural applications.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[[5-(1-ethyl-2-oxopyridin-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O2S2/c1-4-26-9-5-6-13(18(26)28)17-23-24-20(25(17)3)29-11-16(27)22-19-21-14-8-7-12(2)10-15(14)30-19/h5-10H,4,11H2,1-3H3,(H,21,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQTPFRUOEWSGCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC=C(C1=O)C2=NN=C(N2C)SCC(=O)NC3=NC4=C(S3)C=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-{[(2-aminoethyl)sulfanyl]methyl}quinazolin-4(3H)-one](/img/structure/B2659188.png)

![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]propanamide](/img/structure/B2659190.png)
![(Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2659191.png)

![3-[3-(1,5-Dimethylpyrazol-4-yl)phenyl]piperazin-2-one](/img/structure/B2659195.png)

![2-(2-(Diethylamino)ethyl)-1-(4-ethoxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2659199.png)
![3-[4-(Thiazol-2-ylsulfamoyl)-phenylcarbamoyl]-acrylic acid ethyl ester](/img/structure/B2659200.png)
![1-(Azepan-1-yl)-2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfanylethanone](/img/structure/B2659201.png)
![2-[methyl(prop-2-yn-1-yl)amino]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2659203.png)